molecular formula C8H11ClN2O B3007443 3-(Aminomethyl)benzamide hydrochloride CAS No. 102562-86-7; 903556-10-5

3-(Aminomethyl)benzamide hydrochloride

Cat. No.: B3007443
CAS No.: 102562-86-7; 903556-10-5
M. Wt: 186.64
InChI Key: FVJWSTKNVRDIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)benzamide hydrochloride is a benzamide derivative characterized by an aminomethyl group (-CH2NH2) attached to the benzene ring at the 3-position, with a primary amide (-CONH2) substituent. Its molecular formula is C8H10ClN2O, and it is cataloged under CAS No. 903556-10-5 . This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules targeting neurological or enzymatic pathways. Its structural simplicity allows for versatile modifications, making it a scaffold for derivatives with enhanced pharmacological properties .

Properties

IUPAC Name

3-(aminomethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJWSTKNVRDIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903556-10-5
Record name 3-(aminomethyl)benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Key Structural Differences Similarity Score Notable Properties/Applications Reference
3-Methylbenzimidamide hydrochloride 20680-59-5 Methyl group replaces amide (-CONH2) 1.00 Higher lipophilicity; potential enzyme inhibition
Benzenecarboximidamide hydrochloride hydrate 206752-36-5 Hydrate form; carboximidamide group 0.97 Altered crystallinity; improved solubility
3-(Aminomethyl)benzoic acid hydrochloride 876-03-9 Carboxylic acid (-COOH) replaces amide (-CONH2) 0.89 Increased polarity; precursor in synthesis
Methyl 3-(aminomethyl)benzoate hydrochloride N/A Ester (-COOCH3) replaces amide (-CONH2) N/A Enhanced metabolic lability; high yield (91%)
4-(Aminomethyl)benzonitrile hydrochloride N/A Nitrile (-CN) replaces amide; 4-position substitution 0.91 Electron-withdrawing effects; bioactivity modulation

Key Observations:

  • Functional Group Impact : Replacement of the amide group with esters (e.g., methyl ester in ) increases metabolic instability but simplifies synthesis (91% yield). Carboxylic acid derivatives (e.g., ) exhibit higher polarity, influencing solubility and bioavailability.
  • Positional Isomerism: 4-substituted analogs (e.g., 4-(aminomethyl)benzonitrile hydrochloride ) may exhibit distinct binding affinities compared to 3-substituted derivatives due to steric and electronic effects.

Key Observations:

  • Amide vs. Ester Synthesis : Ester derivatives (e.g., ) are synthesized in higher yields (91%) compared to multi-step amide conjugates (e.g., 46% for compound 59 ).
  • Chiral Complexity : Encenicline hydrochloride, a structurally complex analog, requires stereoselective reduction and chiral resolution, lowering total yield (53.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.